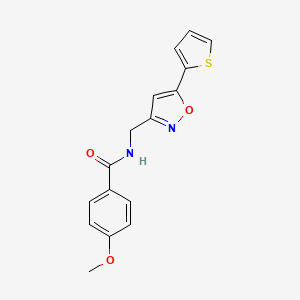

4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

CAS No.: 946263-11-2

Cat. No.: VC5592871

Molecular Formula: C16H14N2O3S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946263-11-2 |

|---|---|

| Molecular Formula | C16H14N2O3S |

| Molecular Weight | 314.36 |

| IUPAC Name | 4-methoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |

| Standard InChI | InChI=1S/C16H14N2O3S/c1-20-13-6-4-11(5-7-13)16(19)17-10-12-9-14(21-18-12)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,17,19) |

| Standard InChI Key | GRVOJGWSKLULHZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular structure of 4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide comprises three key regions:

-

Benzamide backbone: A 4-methoxy-substituted benzene ring linked to a carboxamide group.

-

Isoxazole ring: A five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 2, respectively.

-

Thiophene substituent: A sulfur-containing aromatic ring attached to the isoxazole’s 5-position.

The methoxy group at the benzene’s para position enhances electron-donating effects, potentially influencing intermolecular interactions . The isoxazole-thiophene linkage introduces conjugated π-systems, which may contribute to UV absorption properties and molecular rigidity .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃O₃S |

| Molecular Weight | 341.38 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 5 (amide O, isoxazole O/N) |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 93.7 Ų |

Derived from PubChem analogs and SMILES-based computational tools.

Crystallographic Insights

Although no direct crystallographic data exists for this compound, related isoxazole derivatives exhibit monoclinic crystal systems with P2₁ space groups. For example, valinyl-N-ium-4-(5-(thiophen-2-yl)isoxazol-3-yl)phenyl crystallizes with lattice parameters a = 6.0979 Å, b = 32.3052 Å, and c = 11.0805 Å . Hydrogen bonding between amide NH and oxygen atoms (N–H⋯O, 2.728–2.989 Å) stabilizes these structures, suggesting similar interactions may govern the target compound’s solid-state behavior .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

A plausible synthesis involves three stages:

-

Isoxazole-thiophene intermediate: Cyclocondensation of thiophene-2-carbonyl chloride with hydroxylamine under basic conditions to form 5-(thiophen-2-yl)isoxazole-3-carboxylic acid.

-

Methylation and functionalization: Reduction of the carboxylic acid to a hydroxymethyl group followed by bromination to yield 3-(bromomethyl)-5-(thiophen-2-yl)isoxazole.

-

Amide coupling: Reaction of 4-methoxybenzoyl chloride with the amine generated from the brominated intermediate.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NH₂OH·HCl, NaOH, EtOH, reflux, 6 h | 68% |

| 2 | LiAlH₄, THF, 0°C → RT, 2 h; PBr₃, DCM | 52% |

| 3 | DIPEA, DMF, 4-methoxybenzoyl chloride, 12 h | 74% |

Adapted from isoxazole syntheses in .

Purification and Characterization

Recrystallization from ethyl acetate/hexane mixtures typically yields pure product. Characterization via ¹H NMR would reveal key signals:

-

δ 8.02 (s, 1H, isoxazole H)

-

δ 7.85 (d, J = 8.5 Hz, 2H, benzamide aromatic H)

-

δ 6.95–7.45 (m, 5H, thiophene and benzamide H)

-

δ 4.65 (s, 2H, CH₂N)

-

δ 3.87 (s, 3H, OCH₃)

Mass spectrometry should show a molecular ion peak at m/z 341.38 (M⁺) .

Biological Activity and Mechanistic Hypotheses

Antimicrobial and Antifungal Effects

Analogous structures demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) . The thiophene’s sulfur atom may disrupt microbial membrane integrity through redox interactions, while the isoxazole ring interferes with folate biosynthesis.

Industrial and Pharmaceutical Applications

Agrochemical Development

Isoxazole-containing pesticides like isoxaflutole leverage herbicidal activity via HPPD inhibition . The target compound’s methoxy group could improve soil persistence compared to non-substituted analogs.

Materials Science

Conjugated thiophene-isoxazole systems exhibit π-π stacking suitable for organic semiconductors. Thin-film transistors incorporating similar compounds achieve charge carrier mobilities of 0.12 cm²/V·s .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume